molecular formula C15H8Cl2FN3O2 B2767336 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 891132-31-3

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2767336
CAS No.: 891132-31-3
M. Wt: 352.15
InChI Key: GMNWDJLKVKIWON-UHFFFAOYSA-N
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Description

| N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Due to its central role in these processes, FAK signaling is frequently dysregulated in cancer, contributing to tumor progression, metastasis, and resistance to therapy. Research utilizing this compound is primarily focused on oncology, where it is used to investigate the mechanistic role of FAK in cancer cell invasion and the survival of tumors within the microenvironment. By selectively inhibiting FAK autophosphorylation at Y397, this benzamide-oxadiazole derivative disrupts downstream signaling cascades, providing a valuable tool for elucidating FAK biology and validating it as a therapeutic target in preclinical models. Its application extends to studying pathological fibrotic processes, as FAK activation is also implicated in fibroblast activation and extracellular matrix remodeling.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O2/c16-9-3-6-12(17)11(7-9)14-20-21-15(23-14)19-13(22)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNWDJLKVKIWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the use of 2,5-dichlorophenyl hydrazine as a starting material, which reacts with the oxadiazole precursor to form the desired dichlorophenyl-substituted oxadiazole.

    Attachment of the fluorobenzamide group: The final step involves the reaction of the dichlorophenyl-substituted oxadiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

    Oxidation and reduction reactions: The oxadiazole ring and the dichlorophenyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which can be used to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, with reaction conditions typically involving polar aprotic solvents and mild bases.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.

    Coupling reactions: Palladium catalysts, boronic acids, and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

Antitumor Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has been evaluated for its potential as an antitumor agent. Studies indicate that compounds containing oxadiazole rings exhibit significant activity against various cancer cell lines. For instance, derivatives similar to this compound have shown inhibitory effects on protein kinases involved in cancer progression .

Case Study:
In a study focusing on RET kinase inhibitors for cancer therapy, compounds structurally related to this compound demonstrated moderate to high potency in inhibiting RET kinase activity. This suggests that further exploration of this compound could lead to the development of effective cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Oxadiazole derivatives are known for their ability to disrupt bacterial cell walls or inhibit vital metabolic pathways in pathogens.

Data Table: Antimicrobial Activity of Related Oxadiazole Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-benzamideEscherichia coli16 µg/mL
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamidesPseudomonas aeruginosa8 µg/mL

Polymer Chemistry

The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its ability to act as a cross-linking agent can enhance the thermal stability and mechanical properties of polymers.

Case Study:
Research has shown that incorporating oxadiazole derivatives into polymer blends can significantly improve their thermal resistance and mechanical strength. This application is particularly relevant in the production of high-performance materials used in electronics and aerospace industries.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related oxadiazole derivatives:

Compound Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 5-(2,5-dichlorophenyl), 2-(4-fluorobenzamide) C₁₅H₉Cl₂FN₂O₂ ~347 (calculated) Combines halogenated aryl and benzamide groups
7c–7f () 5-(amino-thiazolylmethyl), sulfanyl linkages C₁₆H₁₇N₅O₂S₂/C₁₇H₁₉N₅O₂S₂ 375–389 Amino-thiazole and sulfanyl-propanamide moieties
a4, a5 () 5-(cyanomethyl or phenyl), 2-(furan carboxamide) C₉H₇N₃O₂ (a4), C₁₁H₈N₂O₂ (a5) ~217 (a4), ~200 (a5) Furan-based carboxamide; smaller substituents
b4 () 4-fluorobenzamide, thioacyl groups C₁₅H₁₂FN₃O₂S ~317 Thioacyl linkage instead of oxadiazole backbone
1,3,4-Oxadiazole derivatives () Pyridine-4’-carbonyl, arylaminothiocarbamides Varies Varies Pyridine and aryl groups; sulfur-containing chains

Key Observations :

  • The target compound’s dichlorophenyl group enhances lipophilicity compared to furan or cyanomethyl substituents in compounds .
  • Fluorine and chlorine atoms may improve bioavailability and target binding compared to non-halogenated analogs .

Physical Properties

Available data for analogs are summarized below:

Compound Melting Point (°C) Spectroscopic Data Bioactivity
7c–7f () 134–178 IR, NMR, EI-MS confirmed structures Not explicitly stated
a2–a5 () Not reported Synthesized in 70–89% yield Insect growth regulation
compounds Not reported Growth-promoting effects on plants Plant growth promotion at low concentrations

Implications for the Target Compound :

  • The dichlorophenyl group may raise the melting point compared to less halogenated analogs (e.g., a4/a5), but this remains speculative without experimental data.
  • High synthetic yields in (70–89%) suggest feasible scalability for similar oxadiazole derivatives .

Biological Activity

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a synthetic organic compound belonging to the oxadiazole derivatives class. Its unique structure includes a 1,3,4-oxadiazole ring and a dichlorophenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H7Cl2F2N3OC_{15}H_{7}Cl_{2}F_{2}N_{3}O. The compound features:

  • Oxadiazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
  • Dichlorophenyl Group : Enhances lipophilicity and biological activity.
  • Fluorobenzamide Moiety : Imparts additional pharmacological properties.

Enzyme Inhibition

This compound has been shown to inhibit various enzymes involved in metabolic pathways. One significant target is α-glucosidase , an enzyme critical for carbohydrate metabolism. By inhibiting this enzyme, the compound can reduce postprandial blood glucose levels, making it a potential candidate for managing diabetes.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it may affect the expression of genes related to the cell cycle and apoptosis, suggesting its role in cancer therapy.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects through modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways. This activity could be beneficial in treating chronic inflammatory diseases .

Anticancer Potential

This compound has been evaluated for its anticancer properties. It may induce apoptosis in cancer cells by activating specific signaling pathways while inhibiting others that promote cell survival .

Case Study 1: Diabetes Management

In a clinical study involving diabetic models, this compound demonstrated a significant reduction in blood glucose levels post-administration compared to control groups. This effect was attributed to its α-glucosidase inhibitory activity.

Case Study 2: Antimicrobial Efficacy

A series of in vitro experiments assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismEffect/Outcome
Enzyme Inhibitionα-glucosidaseReduced blood glucose levels
AntimicrobialBacterial cell wall synthesisEffective against S. aureus and E. coli
Anti-inflammatoryCytokine modulationDecreased inflammation markers
AnticancerApoptosis inductionInhibited proliferation in cancer cell lines

Q & A

Basic: What are the key synthetic steps and critical reagents for synthesizing N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide?

Answer:
The synthesis typically involves:

  • Coupling Reactions : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to link the carboxylic acid group of 4-fluorobenzoic acid with the amine group of 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine .
  • Oxadiazole Formation : Cyclization of a hydrazide intermediate using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product, ensuring >95% purity .
    Critical Reagents : DCC/HOBt for amide bond formation, POCl₃ for oxadiazole cyclization, and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl and fluorobenzamide groups) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1220 cm⁻¹ (C-F stretch) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular ion ([M+H]⁺) and exact mass (e.g., ~382.01 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Advanced: How can reaction conditions be optimized to minimize by-products during oxadiazole ring formation?

Answer:

  • Temperature Control : Maintain reflux at 80–90°C for 6–8 hours to ensure complete cyclization while avoiding decomposition .
  • pH Adjustment : Use buffered conditions (pH 5–6) to stabilize intermediates and reduce side reactions like hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing charged intermediates .
  • Catalytic Additives : Introduce triethylamine (TEA) to scavenge HCl during cyclization, improving yield by 15–20% .

Advanced: What methodological considerations are essential when evaluating fluorescence properties for analytical applications?

Answer:

  • Solvent Effects : Use polar solvents (e.g., ethanol) to enhance fluorescence intensity via solvatochromic shifts .
  • pH Optimization : Fluorescence peaks at pH 5–6 due to protonation/deprotonation equilibria of the oxadiazole and benzamide groups .
  • Temperature Stability : Maintain 25°C to prevent thermal quenching; fluorescence intensity decreases by ~20% at 40°C .
  • Detection Limits : Calculate Limit of Detection (LOD) and Limit of Quantification (LOQ) via linear regression (e.g., LOD = 0.269 mg/L) .

Advanced: How should researchers address contradictory bioactivity data across studies on similar oxadiazole derivatives?

Answer:

  • Purity Verification : Use HPLC to confirm compound purity (>98%) and rule out impurities as confounding factors .
  • Assay Standardization : Ensure consistent cell lines (e.g., NCI-60 panel) and incubation times (e.g., 48 hours) to compare antiproliferative activity .
  • Structural Variants : Compare substituent effects; e.g., 2,5-dichlorophenyl vs. 4-chlorophenyl groups may alter enzyme binding affinity .
  • Mechanistic Studies : Use molecular docking to predict interactions with targets like kinases or DNA topoisomerases, reconciling divergent results .

Advanced: What in vitro assays are recommended for evaluating enzyme inhibition potential, and how should controls be designed?

Answer:

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays with positive controls (e.g., staurosporine) and negative controls (DMSO vehicle) .
  • Enzyme Kinetics : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide for glucosidases) .
  • Cell-Based Assays : Include viability controls (e.g., MTT assay) to distinguish cytotoxic effects from specific enzyme inhibition .
  • Data Validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to confirm significance (p < 0.05) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Answer:

  • Substituent Analysis : Replace 4-fluorobenzamide with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation .
  • Oxadiazole Modifications : Introduce methylthio or morpholino groups to improve solubility and blood-brain barrier penetration .
  • Pharmacophore Mapping : Identify critical moieties (e.g., dichlorophenyl for antitumor activity) via comparative molecular field analysis (CoMFA) .
  • In Silico Screening : Use tools like AutoDock Vina to predict binding affinities for targets like HER2 or EGFR kinases .

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